REACTION_CXSMILES
|
[N:1]1([C:7]2[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][N:15]3C(=O)C4C(=CC=CC=4)C3=O)=[CH:9][CH:8]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.O.NN>C(O)C>[N:1]1([C:7]2[CH:8]=[CH:9][C:10]([CH2:13][CH2:14][NH2:15])=[CH:11][CH:12]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:1.2|
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Name
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2-[2-(4-morpholin-4-ylphenyl)ethyl]-1H-isoindole-1,3(2H)-dione
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Quantity
|
193 mg
|
Type
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reactant
|
Smiles
|
N1(CCOCC1)C1=CC=C(C=C1)CCN1C(C2=CC=CC=C2C1=O)=O
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Name
|
|
Quantity
|
70 mg
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
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6 mL
|
Type
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solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
at reflux for 2 hr
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
WASH
|
Details
|
washed with 2M aqueous sodium hydroxide
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Type
|
EXTRACTION
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Details
|
extracted with 1M aqueous hydrochloric acid (2×10 mL)
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Type
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TEMPERATURE
|
Details
|
the pH raised to 10-11 with 4M aqueous sodium hydroxide
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Type
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EXTRACTION
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Details
|
This was then extracted thrice with ether
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
Filtration and removal of solvent in vacuo
|
Type
|
WAIT
|
Details
|
left a brown oil, 110 mg, 0.57 mmol, 100 percent crude yield
|
Type
|
CUSTOM
|
Details
|
The material was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
N1(CCOCC1)C1=CC=C(C=C1)CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |